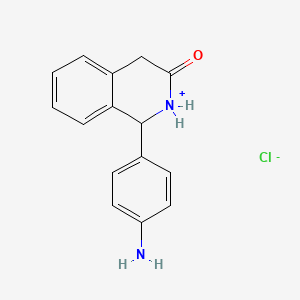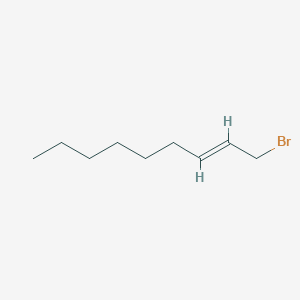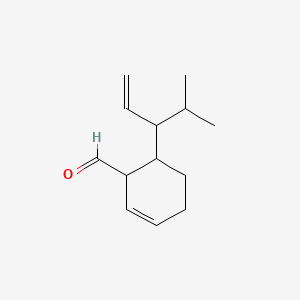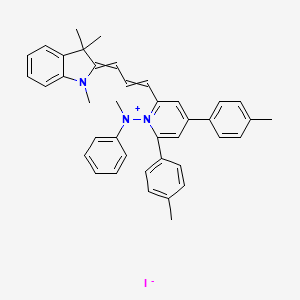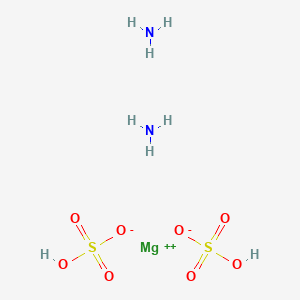
Ammonium magnesium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium magnesium sulfate, also known as this compound hexahydrate, is a chemical compound with the formula (NH₄)₂Mg(SO₄)₂·6H₂O. It is commonly found in nature as the mineral boussingaultite. This compound is characterized by its white crystalline appearance and high solubility in water. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium magnesium sulfate can be synthesized through the reaction of magnesium sulfate with ammonium sulfate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is allowed to crystallize to form this compound hexahydrate crystals. The reaction can be represented as follows: [ \text{MgSO₄} + \text{(NH₄)₂SO₄} + 6\text{H₂O} \rightarrow \text{(NH₄)₂Mg(SO₄)₂·6H₂O} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product of the production of other chemicals, such as ammonium sulfate and magnesium sulfate. The process involves the controlled mixing of these two compounds in large reactors, followed by crystallization and purification steps to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium magnesium sulfate undergoes various chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to release ammonia, sulfur dioxide, and water vapor.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form magnesium hydroxide and ammonium sulfate.
Precipitation: It can react with other salts to form precipitates, such as magnesium carbonate when reacted with sodium carbonate.
Common Reagents and Conditions
Decomposition: Heating at temperatures above 100°C.
Hydrolysis: Reaction with water at room temperature.
Precipitation: Reaction with sodium carbonate in an aqueous solution.
Major Products Formed
Decomposition: Ammonia, sulfur dioxide, and water vapor.
Hydrolysis: Magnesium hydroxide and ammonium sulfate.
Precipitation: Magnesium carbonate.
Applications De Recherche Scientifique
Ammonium magnesium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium and ammonium ions.
Biology: Employed in the preparation of culture media for microbial growth and as a nutrient supplement in biological studies.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in certain medical treatments.
Industry: Utilized in the production of fertilizers, fire retardants, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Ammonium magnesium sulfate can be compared with other similar compounds, such as:
Ammonium Sulfate: (NH₄)₂SO₄, primarily used as a fertilizer and in protein purification.
Magnesium Sulfate:
Potassium Magnesium Sulfate: K₂Mg(SO₄)₂, used as a fertilizer and in various industrial applications.
Uniqueness
This compound is unique due to its combination of ammonium and magnesium ions, which provides distinct properties and applications compared to other similar compounds. Its high solubility and ability to release both magnesium and ammonium ions make it particularly valuable in scientific research and industrial processes.
Propriétés
Formule moléculaire |
H8MgN2O8S2 |
|---|---|
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
magnesium;azane;hydrogen sulfate |
InChI |
InChI=1S/Mg.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
Clé InChI |
DCNGHDHEMTUKNP-UHFFFAOYSA-L |
SMILES canonique |
N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



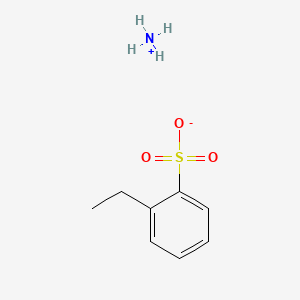
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)

![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)

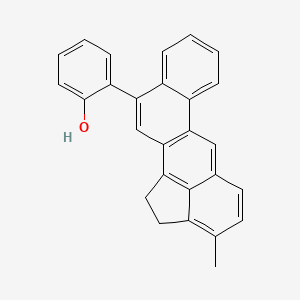
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
